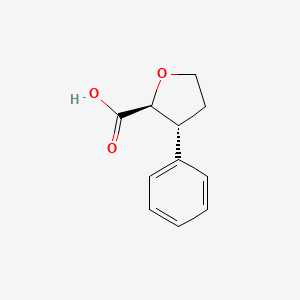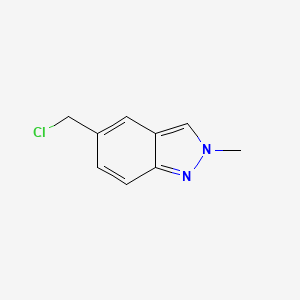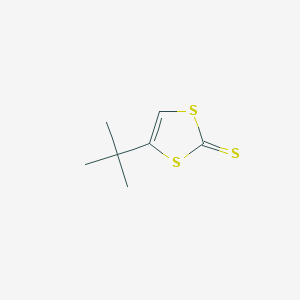
(2S,3R)-3-phenyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-phenyloxolane-2-carboxylic acid, also known as POCA, is an organic compound that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. It is a chiral compound, meaning that it has two stereoisomers that have different physical and chemical properties. POCA has several unique properties that make it an important molecule for many scientific applications.
Scientific Research Applications
(2S,3R)-3-phenyloxolane-2-carboxylic acid has been used for a wide range of scientific research applications, including drug synthesis, enzyme inhibition, and protein folding studies. It has also been used as a model compound for studying the effects of chirality on the properties of organic molecules. This compound has also been used to study the mechanism of action of enzymes, such as the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenyloxolane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This compound binds to the active site of the enzyme and prevents the formation of prostaglandins, which are molecules that play a role in inflammation and pain. By blocking the formation of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the formation of prostaglandins, which are molecules that play a role in inflammation and pain. In vivo studies have shown that this compound can reduce inflammation and pain in animals. It has also been shown to have anti-tumor activity in some animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using (2S,3R)-3-phenyloxolane-2-carboxylic acid in laboratory experiments is its availability. It can be synthesized from readily available starting materials and is relatively easy to purify. Additionally, it is a chiral compound, which makes it useful for studying the effects of chirality on the properties of organic molecules. The main limitation of using this compound in laboratory experiments is its instability. It can decompose when exposed to light and heat, so it must be handled carefully.
Future Directions
There are several potential future directions for research involving (2S,3R)-3-phenyloxolane-2-carboxylic acid. One potential direction is to explore its potential as a drug for treating inflammatory diseases. Another potential direction is to further study its mechanism of action in order to develop more effective inhibitors of COX-2. Additionally, further research could be done to explore its potential as a model compound for studying the effects of chirality on the properties of organic molecules. Finally, further research could be done to explore its potential as an enzyme inhibitor in other biochemical pathways.
Synthesis Methods
(2S,3R)-3-phenyloxolane-2-carboxylic acid can be synthesized from various starting materials, including benzaldehyde, ethyl acetoacetate, and ethyl acetate. The most common method for synthesizing this compound is a two-step process that involves the condensation of benzaldehyde with ethyl acetoacetate followed by a ring-closing reaction. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and the resulting product is a mixture of the two stereoisomers of this compound.
properties
IUPAC Name |
(2S,3R)-3-phenyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRYWQSHMYMKU-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)

![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)